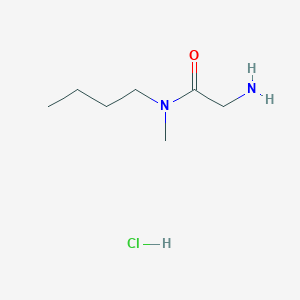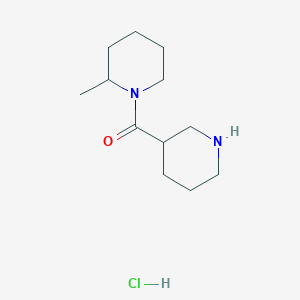
(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride
Übersicht
Beschreibung
(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride, also known as MPPP or MPTP, is a synthetic compound. It has a molecular formula of C12H23ClN2O . The average mass is 246.777 Da and the monoisotopic mass is 246.149887 Da .
Molecular Structure Analysis
The molecular structure of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is defined by its molecular formula, C12H23ClN2O . The molecular weight is 246.78 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride are characterized by its molecular formula, C12H23ClN2O, and its molecular weight, 246.78 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research on Synthesis : Zheng Rui (2010) discussed the synthesis of a related compound, (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, highlighting the process and yield of synthesis using Piperidine-4-carboxylic acid and other materials (Zheng Rui, 2010).
- Novel Piperidinolyl-, Piperidinyl-, and Piperazinyl-Substituted Naphthoquinone Compounds : A study by C. Ibiş et al. (2015) synthesized and characterized new piperidinyl-substituted compounds, assessing their antibacterial and antifungal properties (C. Ibiş et al., 2015).
Biological Properties and Applications
- Selective CB2 Receptor Agonist : Z. Luo and M. Naguib (2012) described the synthesis of a piperidinyl-methanone compound as a selective CB2 receptor agonist, highlighting its potential in vivo applications (Z. Luo & M. Naguib, 2012).
- Antagonist Interaction with CB1 Cannabinoid Receptor : J. Shim et al. (2002) investigated the molecular interaction of a piperidin-1-yl-methanone antagonist with the CB1 cannabinoid receptor, providing insights into structural and functional relationships (J. Shim et al., 2002).
Crystal Structure and Theoretical Studies
- Crystal Structure Analysis : H. R. Girish et al. (2008) reported on the crystal structure of a piperidin-4-yl-methanol derivative, contributing to the understanding of molecular conformations and interactions (H. R. Girish et al., 2008).
Additional Studies
Several other studies, such as those by C. S. Karthik et al. (2021) and A. Palkowitz et al. (1997), have explored related piperidinyl compounds, focusing on synthesis methods, structural characterization, and potential therapeutic applications (C. S. Karthik et al., 2021); (A. Palkowitz et al., 1997).
Eigenschaften
IUPAC Name |
(2-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-5-2-3-8-14(10)12(15)11-6-4-7-13-9-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMHEKYRJOVXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride | |
CAS RN |
1220033-59-9 | |
| Record name | Methanone, (2-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



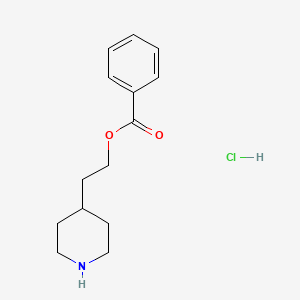
![2-[(3-Hydroxypropyl)amino]isonicotinic acid](/img/structure/B1441111.png)
![2-{2-[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441112.png)
![2-[2-(2-Chloro-4,6-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1441115.png)
![2-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1441116.png)
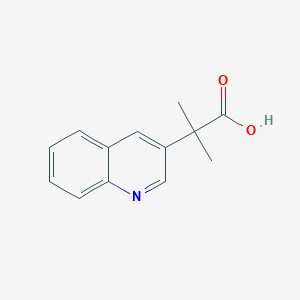
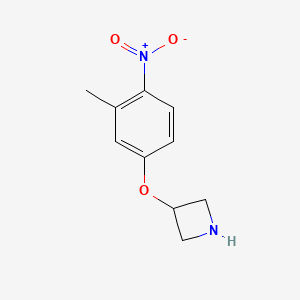
![3-[(6-Chloro-2-pyridinyl)amino]-1-propanol](/img/structure/B1441122.png)
![3-[2-(Tert-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1441123.png)
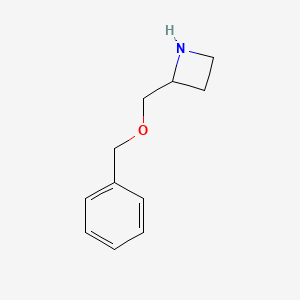
![3-{2-[2-Bromo-4-(tert-butyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441127.png)
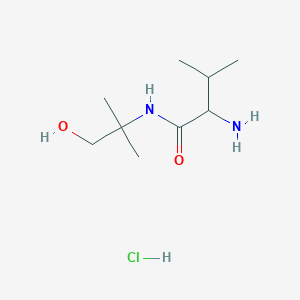
![4-[(Tetrahydro-2-furanylmethyl)amino]-2-pyrimidinol](/img/structure/B1441131.png)
